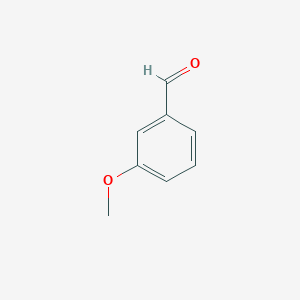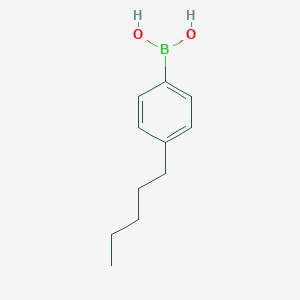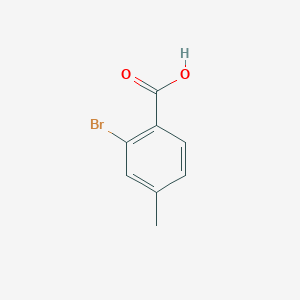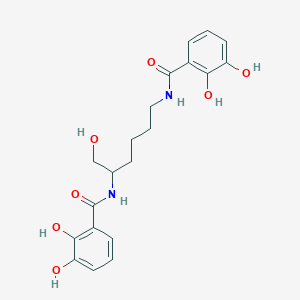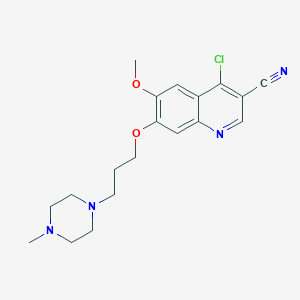
3,5-二氟-4-羟基苯甲醛
概述
描述
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted benzaldehydes with various reagents. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from 3-ethoxy-4-hydroxybenzaldehyde is described in one study . Another paper details the preparation of 3-fluoro-4-methoxybenzaldehyde through the reaction of 2-fluoroanisole with hexamethylenetetramine . These methods could potentially be adapted for the synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
Quantum chemical computations, including density functional theory (DFT), are often used to gain insight into the molecular structure of benzaldehyde derivatives . These studies include optimization of the molecular geometry, natural bond orbital (NBO) analysis, and vibrational spectral analysis. Such computational methods could be applied to 3,5-Difluoro-4-hydroxybenzaldehyde to predict its molecular structure and stability.
Chemical Reactions Analysis
The reactivity of hydroxybenzaldehyde derivatives can be influenced by substituents on the benzene ring. For example, electropolymerized films of 3,4-dihydroxybenzaldehyde have been shown to catalyze the oxidation of NADH . The presence of electron-withdrawing groups such as fluorine in 3,5-Difluoro-4-hydroxybenzaldehyde could affect its reactivity in similar redox reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be studied through various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . Solubility modeling and solvent effects are also important aspects of these compounds' properties, as demonstrated in studies of 3,5-dibromo-4-hydroxybenzaldehyde . These methods could be used to characterize the physical and chemical properties of 3,5-Difluoro-4-hydroxybenzaldehyde.
科学研究应用
合成和抗癌活性
3,5-二氟-4-羟基苯甲醛已被用于合成氟化康布雷他斯汀的类似物,展示出显著的体外抗癌性能。这些氟类似物保留了其母化合物强大的细胞生长抑制性能,突显了它们在癌症治疗研究中的潜力 (Lawrence et al., 2003)。
溶解度建模和溶剂效应
对3,5-二溴-4-羟基苯甲醛(一种密切相关的化合物)在不同水溶液中的溶解度进行了研究。这项研究对于了解类似化合物在不同溶剂中的溶解行为至关重要,这对于它们在各种科学背景下的应用是必不可少的 (Zhu et al., 2020)。
晶体结构分析
已确定了3,5-二溴-4-羟基苯甲醛的晶体结构,为了解分子构型和类似结构化合物的潜在应用提供了宝贵的见解 (Kai, 2000)。
色谱分析
对氯化4-羟基苯甲醛(包括3,5-二氟-4-羟基苯甲醛)的色谱分析研究有助于了解它们的分离和鉴定,这对于它们在各种科学和工业应用中的使用至关重要 (Korhonen & Knuutinen, 1984)。
量子化学见解
对类似化合物(如3,5-二叔丁基-2-羟基苯甲醛)的结构和性质进行量子化学见解,可以更深入地了解分子行为和在各种科学领域的潜在应用 (Mary & James, 2020)。
电催化研究
对类似化合物(如3,4-二羟基苯甲醛)的电催化研究可以为电催化应用的发展提供信息,潜在地应用于能源转换和储存技术 (Pariente, Lorenzo, & Abruña, 1994)。
安全和危害
作用机制
Target of Action
3,5-Difluoro-4-hydroxybenzaldehyde is a chemical compound used in organic synthesis It’s known to be used in the preparation of other compounds, such as (z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5h)-ylidene)methyl)phenylacetate .
Mode of Action
It’s known that the compound can undergo various chemical reactions due to the presence of the aldehyde and hydroxyl groups . These groups can interact with other molecules, leading to changes in their structure and function.
Biochemical Pathways
It’s used as an intermediate in the synthesis of other compounds , suggesting that it may play a role in various biochemical pathways depending on the context of its use.
Result of Action
Its role as an intermediate in organic synthesis suggests that its primary effect may be the formation of other compounds with diverse biological activities .
Action Environment
The action, efficacy, and stability of 3,5-Difluoro-4-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, it’s known to be air-sensitive and incompatible with strong oxidizing agents, strong acids, and bases . These factors would need to be carefully controlled when using this compound in a laboratory or industrial setting.
属性
IUPAC Name |
3,5-difluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOYTQILPMNZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436529 | |
| Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-hydroxybenzaldehyde | |
CAS RN |
118276-06-5 | |
| Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



